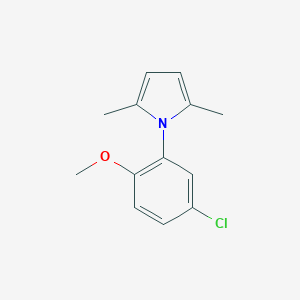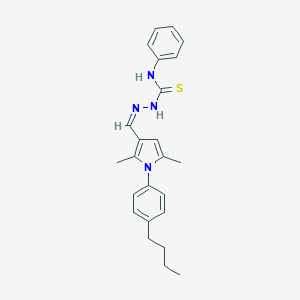
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 2-bromo-4-methylphenyl group and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone typically involves multi-step organic reactions. One common method includes the condensation of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium iodide, silver nitrate, polar solvents like acetone or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazinecarbothioamide derivatives.
Applications De Recherche Scientifique
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-{[5-(2-chloro-4-methylphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-{[5-(2-fluoro-4-methylphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Propriétés
Formule moléculaire |
C16H16BrN3OS |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1-[(E)-[5-(2-bromo-4-methylphenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H16BrN3OS/c1-3-8-18-16(22)20-19-10-12-5-7-15(21-12)13-6-4-11(2)9-14(13)17/h3-7,9-10H,1,8H2,2H3,(H2,18,20,22)/b19-10+ |
Clé InChI |
YLHPRQHYWZRXKD-VXLYETTFSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br |
SMILES isomérique |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)NCC=C)Br |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B313426.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE](/img/structure/B313427.png)
![4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B313430.png)

![N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)


![2-(3-bromophenoxy)-N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B313438.png)

![N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B313441.png)
![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
![N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B313446.png)
![(5E)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313447.png)
